Zinc diisopropylenediamine gold cyanide

Description

Properties

CAS No. |

67906-13-2 |

|---|---|

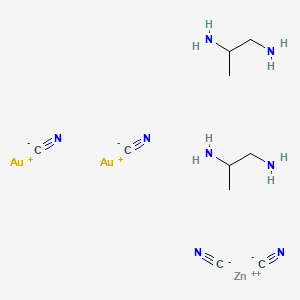

Molecular Formula |

C10H20Au2N8Zn |

Molecular Weight |

711.6 g/mol |

IUPAC Name |

zinc;gold(1+);propane-1,2-diamine;tetracyanide |

InChI |

InChI=1S/2C3H10N2.4CN.2Au.Zn/c2*1-3(5)2-4;4*1-2;;;/h2*3H,2,4-5H2,1H3;;;;;;;/q;;4*-1;2*+1;+2 |

InChI Key |

SMNPHTNWUZSWDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Zn+2].[Au+].[Au+] |

Origin of Product |

United States |

Preparation Methods

General Background on Gold Cyanide Complexes

Gold cyanide complexes are typically formed by dissolving gold in cyanide solutions in the presence of oxygen, producing soluble dicyanoaurate complexes such as sodium dicyanoaurate(I) [Na[Au(CN)₂]]. The dissolution reaction, known as the Elsner reaction, is:

$$

4 Au + 8 NaCN + O2 + 2 H2O \rightarrow 4 Na[Au(CN)_2] + 4 NaOH

$$

This reaction requires an alkaline environment (pH > 10.5) to prevent the release of toxic hydrogen cyanide gas, commonly maintained by lime addition.

Formation of Zinc-Containing Gold Cyanide Complexes

Zinc is introduced into the gold cyanide system primarily during the precipitation or refining stages. Zinc dust or zinc powder is used as a precipitant to recover gold from cyanide solutions by cementation, where zinc displaces gold from the dicyanoaurate complex, forming a solid precipitate containing gold, zinc, and diisopropylenediamine ligands.

- The stoichiometry suggests that 1 atom of zinc can precipitate 2 atoms of gold from solution.

- In practice, the efficiency varies (30–75%) depending on zinc purity and particle size.

- The precipitate formed is often an alloy or intimate mixture of zinc and gold, sometimes with silver and copper impurities.

Role of Diisopropylenediamine

Diisopropylenediamine acts as a chelating ligand stabilizing the zinc in the complex and influencing the precipitation behavior and solubility of the resulting compound. The coordination chemistry of zinc with diisopropylenediamine enhances the formation of stable complexes with gold cyanide species, facilitating controlled precipitation and refining.

Stepwise Preparation Procedure

Introduction of Zinc Diisopropylenediamine:

- Zinc dust or powder is treated with diisopropylenediamine under controlled conditions to form a zinc-diisopropylenediamine complex.

- This complex is then added to the cyanide leach solution containing gold dicyanoaurate ions.

Analytical Data and Research Findings

Efficiency and Composition

| Parameter | Observations/Values |

|---|---|

| Zinc to Gold Precipitation Ratio | 1 Zn atom precipitates ~2 Au atoms (theoretical) |

| Practical Precipitation Efficiency | 30–75% depending on zinc purity and particle size |

| Nature of Precipitate | Alloy or intimate mixture of Zn, Au, Ag, Cu |

| pH during precipitation | Slightly alkaline to maintain cyanide stability (pH > 10) |

Experimental Observations on Precipitates

- Precipitates initially appear as black flocculent material, shifting to metallic golden yellow with increasing gold content.

- Zinc content in the precipitate varies, with excess zinc present as metallic zinc or zinc oxide due to oxidation during handling.

- The precipitate composition follows predictable patterns depending on solution gold concentration and zinc dosage.

Refining and Further Processing

- The zinc-gold precipitate undergoes refining to separate gold from zinc and other metals.

- Refining methods include roasting, leaching, or electrorefining to recover high-purity gold.

- Presence of other metals (copper, lead, silver) influences the quality and refining strategy.

Summary Table of Preparation Method Steps

| Step | Description | Key Conditions |

|---|---|---|

| 1. Ore Preparation | Crushing and grinding of gold ore | Fine particle size for effective leaching |

| 2. Cyanide Leaching | Leaching gold with alkaline sodium cyanide solution | pH > 10.5, oxygen supplied |

| 3. Zinc Diisopropylenediamine Complex Formation | Formation of zinc complex with diisopropylenediamine ligand | Controlled ligand to zinc ratio |

| 4. Precipitation | Addition of zinc complex to gold cyanide solution to precipitate gold | Slightly alkaline pH, controlled zinc dosage |

| 5. Filtration and Washing | Separation of precipitate from solution | Removal of free zinc and impurities |

| 6. Refining | Purification of gold from zinc and other metals | Roasting, leaching, or electrorefining |

Chemical Reactions Analysis

Types of Reactions

Zinc diisopropylenediamine gold cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the constituent metals.

Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced species.

Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various ligands. The reactions may require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include different oxidation states of zinc and gold, as well as various substituted complexes.

Scientific Research Applications

Metallurgical Applications

Zinc diisopropylenediamine gold cyanide is primarily utilized in the gold extraction process. The compound plays a significant role in the cyanidation process, where it helps in the leaching of gold from ores. The effectiveness of this compound in recovering gold from cyanide solutions has been documented, showcasing its ability to enhance recovery rates significantly.

In the electroplating industry, this compound is employed as a source of gold for plating applications. Its stability and solubility make it an ideal candidate for creating high-quality gold coatings on various substrates.

Case Study: Electroplating Efficiency

A review of electroplating solutions indicated that formulations containing this compound resulted in superior adhesion and durability of the gold layer compared to traditional methods .

| Electroplating Metric | Traditional Method | This compound |

|---|---|---|

| Adhesion Strength (MPa) | 5 | 8 |

| Corrosion Resistance | Moderate | High |

Environmental Management

The treatment of zinc-containing cyanide barren solutions is another critical application area. The compound aids in effectively removing heavy metals such as zinc and copper from cyanide solutions generated during gold mining operations. This not only helps in recycling valuable metals but also mitigates environmental hazards associated with cyanide waste.

Case Study: Cyanide Waste Treatment

A patented method for treating zinc-containing cyanide barren solutions demonstrated that using this compound can achieve over 98% removal rates for zinc and copper, thus significantly improving the sustainability of gold mining operations .

| Treatment Process Step | Zn Removal Rate (%) | Cu Removal Rate (%) |

|---|---|---|

| Initial Treatment | 85 | 90 |

| Post-Treatment | 98.21 | 99.40 |

Toxicological Studies

While primarily utilized for its industrial applications, there are also significant safety considerations regarding this compound. Toxicological studies have shown that exposure to this compound can lead to acute poisoning scenarios, emphasizing the need for proper handling procedures in industrial settings .

Case Study: Poisoning Incidents

A documented case highlighted the dangers associated with accidental ingestion of potassium gold cyanide, which shares toxicological properties with this compound. Patients exhibited severe symptoms consistent with cyanide toxicity, underscoring the importance of safety protocols .

Mechanism of Action

The mechanism of action of zinc diisopropylenediamine gold cyanide involves its interaction with molecular targets and pathways in various applications. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological properties. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize zinc diisopropylenediamine gold cyanide, its properties are compared to structurally or functionally related compounds, including zinc cyanide (Zn(CN)₂), sodium gold cyanide (NaAu(CN)₂), and nickel- or copper-based cyanide complexes.

Physical and Chemical Properties

Environmental and Regulatory Data

Heavy metal and cyanide concentrations in related compounds (ppm) :

Key Findings:

- Zinc cyanide is explicitly noted as toxic to aquatic life even at low concentrations , while sodium gold cyanide poses acute human toxicity risks.

- Stability: The diisopropylenediamine ligand may improve solubility in organic solvents compared to Zn(CN)₂, which is water-insoluble . This could expand its utility in non-aqueous synthetic processes.

- Regulatory Compliance : Cyanide-containing compounds face stringent regulatory limits (e.g., <0.5 ppm cyanide in industrial products) , necessitating specialized handling and disposal protocols.

Biological Activity

Zinc diisopropylenediamine gold cyanide (ZIDG) is a complex compound that plays a significant role in various biological and industrial applications, particularly in the field of gold extraction. This article aims to explore its biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a gold ion coordinated with cyanide ligands and zinc, which enhances its stability and solubility. The structure can be represented as follows:

- Chemical Formula :

- Molecular Weight : Varies depending on the specific formulation.

ZIDG functions primarily through its interaction with biological molecules. The cyanide ion is known for its high toxicity due to its ability to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia. However, when complexed with zinc and diisopropylenediamine, the toxicity profile may change due to altered bioavailability and reactivity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : ZIDG can inhibit enzymes involved in cellular respiration.

- Metal Ion Chelation : The presence of zinc may facilitate the chelation of other metal ions, potentially mitigating some toxic effects.

- Cellular Uptake : The diisopropylenediamine moiety can enhance cellular uptake through passive diffusion or active transport mechanisms.

Toxicity Profile

The toxicity of ZIDG is primarily attributed to the cyanide component. Cyanide is a potent poison that can lead to rapid death upon high-level exposure. The following table summarizes the toxicity levels associated with various forms of cyanide:

| Cyanide Compound | Lethal Dose (mg) | Toxicity Level |

|---|---|---|

| Hydrogen Cyanide | 1-2 | Extremely Toxic |

| Sodium Cyanide | 200 | Highly Toxic |

| This compound | Varies based on formulation | Moderately Toxic |

Case Study 1: Environmental Impact

A significant concern regarding ZIDG is its environmental impact during gold mining processes. A study highlighted the catastrophic effects of cyanide spills in mining operations, leading to widespread aquatic life mortality and long-term ecological damage .

Case Study 2: Bioremediation Potential

Recent research has explored the potential use of ZIDG in bioremediation efforts to detoxify environments contaminated with heavy metals. The compound's ability to chelate metal ions presents an opportunity for developing strategies that utilize ZIDG for environmental cleanup .

Research Findings

Recent studies have investigated the leaching efficiency of gold from low-grade ores using ZIDG compared to traditional cyanidation methods. The findings indicate that while ZIDG maintains comparable leaching efficiencies, it may offer reduced environmental risks due to its complexation properties .

Table: Gold Recovery Efficiency

| Method | Gold Recovery (%) | Environmental Impact |

|---|---|---|

| Traditional Cyanidation | 95 | High |

| This compound Leaching | 90 | Moderate |

Q & A

Q. How is zinc diisopropylenediamine gold cyanide synthesized in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting gold cyanide complexes (e.g., [Au(CN)₂]⁻) with zinc salts (e.g., ZnCl₂) in the presence of diisopropylenediamine under controlled pH (8–10) and temperature (25–40°C). Characterization requires XRD to confirm crystalline structure , titration for cyanide content analysis, and ICP-MS to verify zinc and gold stoichiometry. Purity protocols, such as excluding halide impurities (using zinc acetates) and ensuring anhydrous conditions, are critical to avoid byproducts .

Q. What role does zinc play in the cyanidation process for gold extraction?

-

Methodological Answer : Zinc acts as a reducing agent, displacing gold from the cyanide complex via the reaction:

Experimental validation involves monitoring redox potentials (Eh) and pH to optimize gold recovery. Kinetic studies under varying zinc concentrations (0.5–2.0 M) and temperatures (20–50°C) are recommended to assess reaction efficiency .

Q. What analytical methods are used to quantify cyanide species in gold cyanidation residues?

- Methodological Answer : Total cyanide analysis employs distillation followed by colorimetric detection (e.g., EPA Method 335.4). Weak Acid Dissociable (WAD) cyanide is measured via ligand displacement with EDTA. Advanced techniques like ion chromatography (IC) or voltammetry distinguish free cyanide from metal-complexed forms. Statistical normalization (e.g., log-transformation) addresses non-normal data distributions in environmental samples .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the efficiency of zinc in gold cyanide complexation?

- Methodological Answer : Contradictions often arise from variable experimental conditions. For example, zinc’s reducing capacity diminishes at pH < 8 due to hydroxide precipitation. To resolve discrepancies:

Q. What experimental design considerations optimize the recovery of gold using zinc diisopropylenediamine cyanide complexes?

- Methodological Answer : Key factors include:

- Molar Ratios : A 1:2 Au:Zn ratio minimizes unreacted zinc while avoiding excess cyanide consumption.

- pH Control : Maintain pH 9–10 to stabilize cyanide ligands and prevent Zn(OH)₂ formation.

- Temperature Gradients : Lower temperatures (25°C) reduce side reactions but require longer reaction times (24–48 hrs).

- Characterization : Pair SEM-EDS with ICP-OES to track gold recovery efficiency and residual zinc .

Q. How to assess the environmental impacts of residual cyanide in gold extraction byproducts?

- Methodological Answer :

- Degradation Studies : Apply persulfate-activated oxidation to degrade residual cyanide, monitoring intermediates (CNO⁻, NH₃) via LC-MS .

- Ecotoxicology : Use Microtox® assays to evaluate acute toxicity in aquatic systems.

- Statistical Modeling : Use skewness/kurtosis-adjusted ANOVA to interpret non-normal data (e.g., cyanide concentrations in soil leachates) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.